molecular formula C12H9ClN4S B1354275 (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine CAS No. 871266-80-7

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine

Cat. No.: B1354275
CAS No.: 871266-80-7
M. Wt: 276.75 g/mol
InChI Key: XJXOZVKBZZJUHT-UHFFFAOYSA-N
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Description

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine is a chemical compound with the molecular formula C12H9ClN4S. It is known for its unique structure, which includes a thiazolo[5,4-d]pyrimidine core substituted with a chlorine atom at the 7th position and a p-tolylamine group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine typically involves the reaction of 7-chlorothiazolo[5,4-d]pyrimidine with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-chloro-N-(4-methylphenyl)-[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4S/c1-7-2-4-8(5-3-7)16-12-17-9-10(13)14-6-15-11(9)18-12/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXOZVKBZZJUHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(S2)N=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469397
Record name 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871266-80-7
Record name 7-Chloro-N-(4-methylphenyl)[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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